4-Amino-2-methyl-7-(trifluoromethyl)quinoline
Overview
Description
4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioimaging and Cell Imaging
4-Amino-2-methyl-7-(trifluoromethyl)quinoline derivatives demonstrate significant potential in bioimaging applications. One study highlighted the synthesis of 7-aminoquinolines with strong intramolecular charge-transfer fluorescence, useful for live-cell imaging. These derivatives specifically target the Golgi apparatus in various cell lines and can be used for two-photon fluorescence microscopy, providing new insights into developing low-cost Golgi-localized probes (Chen et al., 2019).
Antimicrobial Applications
Certain derivatives of this compound have shown potential as antimicrobial agents. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, involving reactions with 4-hydrazino-8-(trifluoromethyl)quinoline, has been found to have significant antibacterial and antifungal activities (Holla et al., 2006).
Chemical Synthesis Methodologies
Research has been conducted on developing efficient synthesis methods for 4-amino-2-(trifluoromethyl)quinolines, which are valuable in various chemical applications. For instance, an approach using intramolecular Friedel–Crafts reaction for synthesizing these derivatives has been reported, offering a range of these quinolines in good to excellent yields without extensive purification requirements (Rahmani & Darehkordi, 2018).
Nanotechnology and Sensing Applications
In the field of nanotechnology, 4-amino-2-methyl-8-(trifluoromethyl)quinoline-based magnetic nanostructures have been developed for the sensitive detection of zinc ions in aqueous solutions. These nanosensors demonstrate high sensitivity and selectivity, with potential applications in environmental monitoring and biochemistry (Pourfallah & Lou, 2018).
Alternative Dye Applications
Quinoline derivatives, including those based on this compound, have been studied as alternatives to traditional dyes. For example, 7-amino-3-(4-aminophenyl)quinoline has been synthesized and investigated as an alternative to benzidine, a component in dye formulations (Krishnan et al., 1986).
Biochemical Analysis
Biochemical Properties
4-Amino-2-methyl-7-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of nitric oxide and other reactive oxygen species, which are crucial in oxidative stress responses . Additionally, this compound interacts with voltage-gated calcium channels, leading to decreased intracellular calcium concentrations . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of nitric oxide production can impact cell signaling pathways involved in inflammation and immune responses . Moreover, its interaction with calcium channels can alter cellular metabolism and energy production, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, the compound’s ability to inhibit voltage-gated calcium channels results in decreased calcium influx, which can modulate various cellular processes, including neurotransmitter release and muscle contraction . These molecular mechanisms underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low doses of the compound can effectively modulate biochemical pathways without causing significant adverse effects . Higher doses may lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been found to affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and calcium signaling . Understanding these metabolic interactions is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments . These distribution patterns are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-4-9(15)8-3-2-7(11(12,13)14)5-10(8)16-6/h2-5H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCNDKPCAIPSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588912 | |
Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-00-6 | |
Record name | 4-Quinolinamine, 2-methyl-7-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917562-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methyl-7-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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